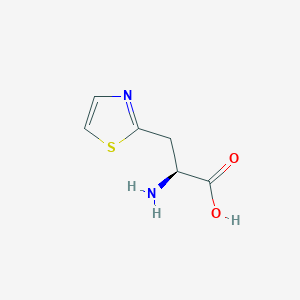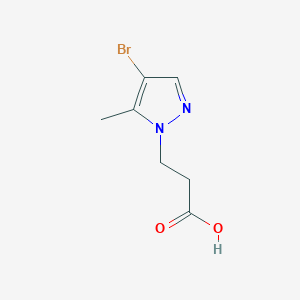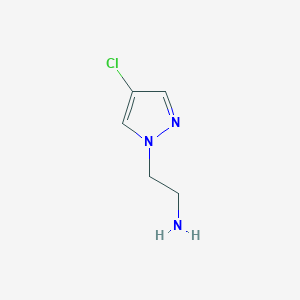
2-(4-chloro-1H-pyrazol-1-yl)ethanamine
Vue d'ensemble
Description
The compound "2-(4-chloro-1H-pyrazol-1-yl)ethanamine" is not directly studied in the provided papers. However, the papers do discuss related pyrazole derivatives, which can offer insights into the chemical behavior and properties that might be relevant to the compound . Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry .
Synthesis Analysis
While the synthesis of "2-(4-chloro-1H-pyrazol-1-yl)ethanamine" is not explicitly described, the papers do provide information on the synthesis of similar pyrazoline compounds. For instance, the synthesis of a pyrazoline compound with iodophenyl and methylthiophenyl substituents was achieved and confirmed by X-ray diffraction studies . This suggests that the synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by the introduction of various substituents to achieve the desired properties.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the equilibrium geometry and vibrational wavenumbers of a chlorophenyl pyrazole derivative were computed using density functional theory (DFT) . The molecular structure is crucial as it influences the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "2-(4-chloro-1H-pyrazol-1-yl)ethanamine." However, pyrazole derivatives are known to participate in various chemical reactions, such as nucleophilic substitution, due to the presence of reactive sites on the molecule. The molecular electrostatic potential study indicates that the negative regions are mainly localized over the carbonyl group and phenyl rings, which are potential sites for electrophilic attack, while the positive regions are localized over the nitrogen atoms, indicating possible sites for nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be inferred from their molecular structure and the nature of their substituents. The crystal packing of a pyrazoline compound was found to be dominated by weak C–H···π interactions, which contribute to the stability of the crystal structure . The vibrational spectra and HOMO-LUMO analysis provide insights into the electronic properties and potential reactivity of the compounds . The nonlinear optical properties of these compounds have also been evaluated, indicating their potential application in materials science .
Applications De Recherche Scientifique
1. Use in Medicinal Chemistry and Drug Discovery
- Application : Pyrazoles, including “2-(4-chloro-1H-pyrazol-1-yl)ethanamine”, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .
- Method : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results : The popularity of pyrazoles in several fields of science has increased due to their wide applications .
2. Use as Anti-tubercular Agents
- Application : Certain analogues of “2-(4-chloro-1H-pyrazol-1-yl)ethanamine” were designed as promising anti-tubercular agents .
- Method : The design of these compounds involved in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation .
- Results : The specific outcomes of this research are not provided in the source .
3. Use in Antileishmanial and Antimalarial Evaluation
- Application : A compound related to “2-(4-chloro-1H-pyrazol-1-yl)ethanamine” was evaluated for its antileishmanial and antimalarial activities .
- Method : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the compound .
- Results : The compound showed desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
4. Use in Antimicrobial, Anti-inflammatory, and Antidiabetic Activities
- Application : Pyrazoles, including “2-(4-chloro-1H-pyrazol-1-yl)ethanamine”, have been reported to exhibit antimicrobial, anti-inflammatory, antihypertensive, antipyretic, antioxidant, analgesic, antidepressant, anticancer, and antidiabetic activities .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific outcomes of this research are not provided in the source .
5. Use in Anticancer Research
- Application : A compound related to “2-(4-chloro-1H-pyrazol-1-yl)ethanamine” was evaluated for its anticancer activities .
- Method : Detailed biological studies such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining assay were used to evaluate the anticancer activities of the compound .
- Results : The compound induced the apoptosis of BT-474 cells. The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by the compound was in a concentration-dependent manner .
6. Use in Antileishmanial and Antimalarial Evaluation
- Application : Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Method : A molecular docking study was performed to justify the potent in vitro antipromastigote activity of the compound .
- Results : The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 =\u20090.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 =\u20093.130) and amphotericin B deoxycholate (IC 50 =\u20090.047) .
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-chloropyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMUJSKLHIXUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427100 | |
| Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-1H-pyrazol-1-yl)ethanamine | |
CAS RN |
777056-71-0 | |
| Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



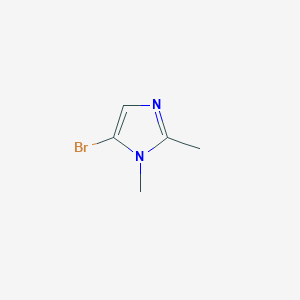
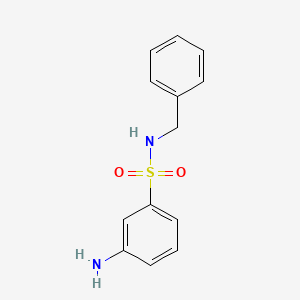
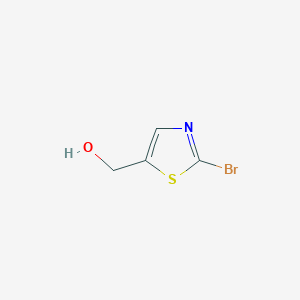
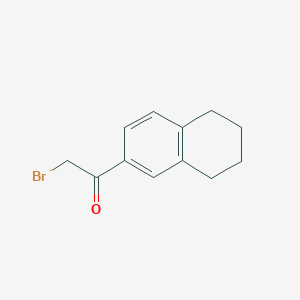
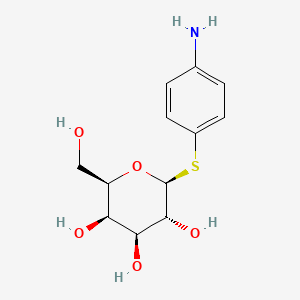
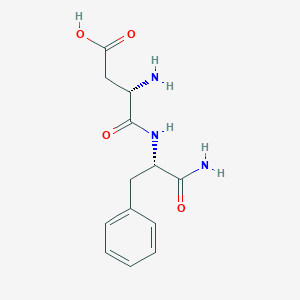

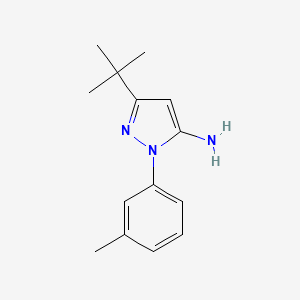
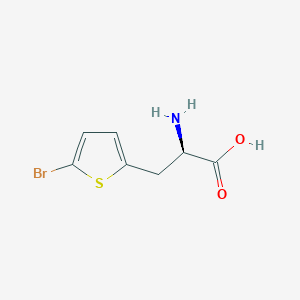
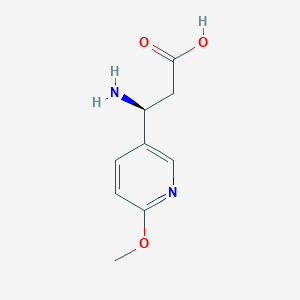
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)
